molecular formula C23H17N3O B12504739 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine

Cat. No.: B12504739
M. Wt: 351.4 g/mol
InChI Key: JIAZQMUSVIVHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains both an oxazole ring and a naphthyridine ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine typically involves the reaction of 4,5-diphenyl-4,5-dihydro-1,3-oxazole with 1,8-naphthyridine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced derivatives .

Scientific Research Applications

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine is unique due to its combination of an oxazole ring and a naphthyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H

InChI Key

JIAZQMUSVIVHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.